

Application Notes and Protocols for Oral Administration of JNJ-61803534 in Mice

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Compound of Interest

Compound Name: JNJ-61803534

Cat. No.: B10854626

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Introduction

JNJ-61803534 is a potent and orally active inverse agonist of the Retinoid-related Orphan Receptor gamma t (ROR γ t).[1][2] ROR γ t is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[3][4] By inhibiting ROR γ t, **JNJ-61803534** effectively suppresses the IL-23/IL-17 inflammatory axis, which is implicated in various autoimmune and inflammatory diseases.[1][3] Preclinical studies in mouse models of collagen-induced arthritis and imiquimod-induced skin inflammation have demonstrated the anti-inflammatory efficacy of orally administered **JNJ-61803534**. [1][3]

These application notes provide detailed protocols for the preparation of **JNJ-61803534** formulations suitable for oral gavage in mice, as well as summaries of its use in established preclinical models.

Physicochemical Properties and Formulation Considerations

JNJ-61803534 is characterized as a poorly water-soluble compound, a common challenge in the development of oral therapeutics.[5][6][7][8] This property necessitates the use of specific formulation strategies to ensure adequate solubility and bioavailability for in vivo studies. The

selection of an appropriate vehicle is critical to achieve consistent and reliable drug exposure in mice.

Common strategies for formulating poorly soluble drugs for oral administration in preclinical studies include the use of co-solvents, surfactants, and complexing agents to enhance solubility.^[9]

Recommended Formulation for Oral Administration in Mice

Based on available data, a common and effective formulation for **JNJ-61803534** for oral administration in mice involves a multi-component vehicle system. The following protocol is adapted from supplier recommendations and is suitable for achieving a clear solution for oral gavage.^[10]

Table 1: Recommended Vehicle Composition for **JNJ-61803534** Oral Formulation

Component	Percentage (v/v)	Purpose
Dimethyl sulfoxide (DMSO)	10%	Primary solvent to dissolve JNJ-61803534
PEG300	40%	Co-solvent and solubility enhancer
Tween-80	5%	Surfactant to improve wetting and dispersion
Saline (0.9% NaCl)	45%	Aqueous vehicle to bring to final volume

Alternative Formulations:

- SBE- β -CD based vehicle: 10% DMSO and 90% (20% Sulfobutyl ether- β -cyclodextrin in saline).^[10]
- Corn oil based vehicle: 10% DMSO and 90% corn oil.^[10]

Experimental Protocols

Preparation of JNJ-61803534 Formulation (Target Concentration: 2 mg/mL)

Materials:

- **JNJ-61803534** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- **Weighing the Compound:** Accurately weigh the required amount of **JNJ-61803534** powder. For a 1 mL final volume at 2 mg/mL, weigh 2 mg of the compound.
- **Initial Dissolution in DMSO:** Add the appropriate volume of DMSO to the **JNJ-61803534** powder. For a 10% final concentration in 1 mL, add 100 μ L of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.^[10]
- **Addition of PEG300:** Add the required volume of PEG300 (400 μ L for a 1 mL final volume). Vortex the mixture until it is homogeneous.
- **Addition of Tween-80:** Add the required volume of Tween-80 (50 μ L for a 1 mL final volume). Vortex again to ensure complete mixing.

- **Final Volume with Saline:** Add the final volume of saline (450 µL for a 1 mL final volume) to the mixture. Vortex thoroughly to obtain a clear, homogenous solution.
- **Storage:** The prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though fresh preparation is recommended.^[2]

Oral Administration to Mice

Procedure:

- **Animal Handling:** Acclimatize mice to the experimental conditions before dosing.
- **Dose Calculation:** Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., mg/kg).
- **Oral Gavage:** Administer the calculated volume of the **JNJ-61803534** formulation directly into the stomach using a suitable oral gavage needle.

In Vivo Study Designs

JNJ-61803534 has been evaluated in various mouse models of inflammatory diseases. The dosing regimen can be adapted based on the specific model and experimental goals.

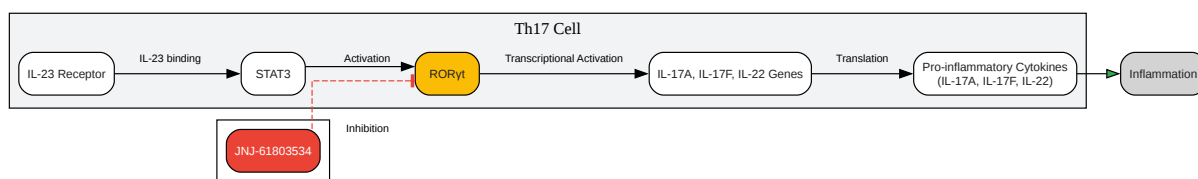
Table 2: Exemplary Dosing Regimens of **JNJ-61803534** in Mouse Models

Mouse Model	Dosing Range (mg/kg/day)	Dosing Frequency	Route of Administration	Reference
Collagen-Induced Arthritis (CIA)	3 - 100	Twice daily (BID) or Once daily (QD)	Oral (p.o.)	^[2] ^[3]
Imiquimod-Induced Skin Inflammation	30 - 100	Once daily (QD)	Oral (p.o.)	^[1] ^[2]

Signaling Pathway and Experimental Workflow

RORyt Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **JNJ-61803534**. RORyt is a key transcription factor in Th17 cells. Its activation leads to the transcription of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. **JNJ-61803534** acts as an inverse agonist, inhibiting this transcriptional activity.

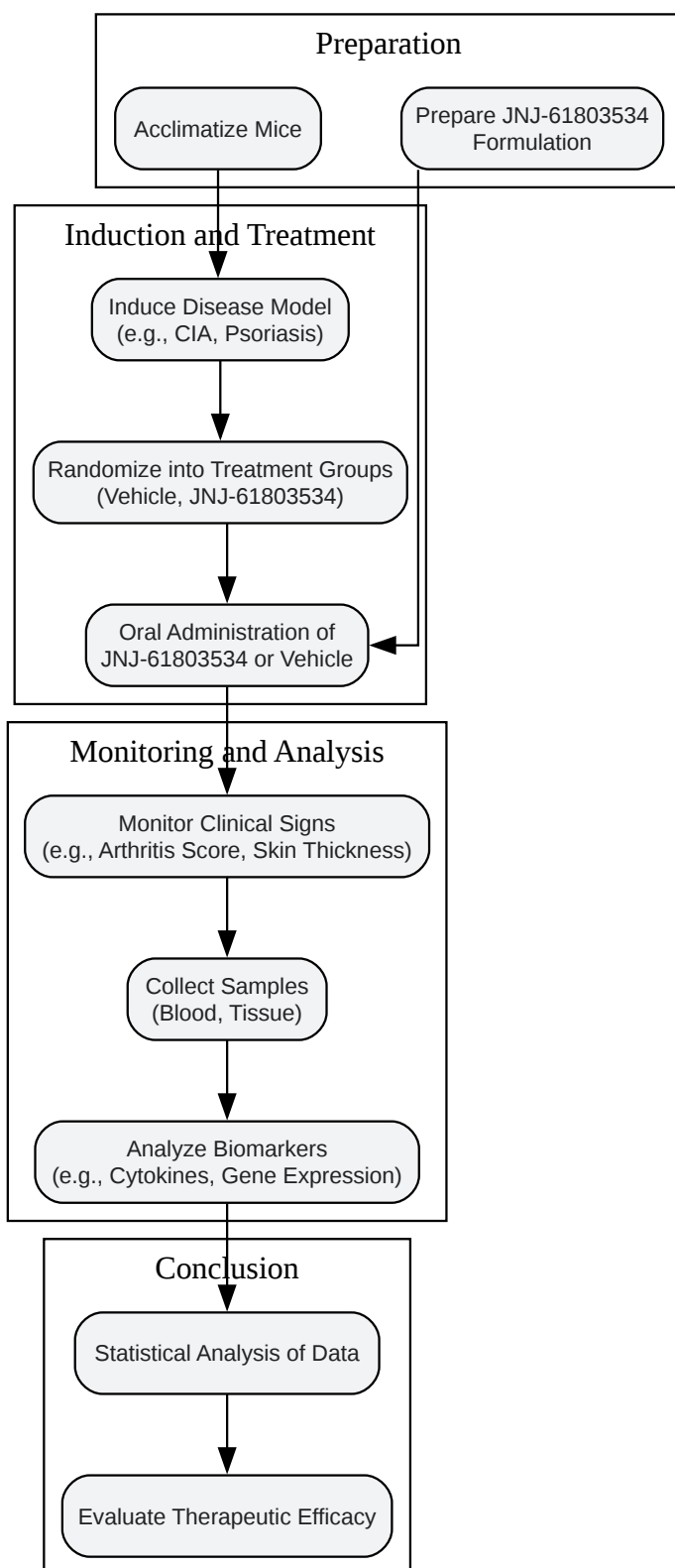


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Caption: RORyt signaling pathway and the inhibitory action of **JNJ-61803534**.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of orally administered **JNJ-61803534** in a mouse model of inflammation.



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Caption: General experimental workflow for in vivo studies with **JNJ-61803534**.

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